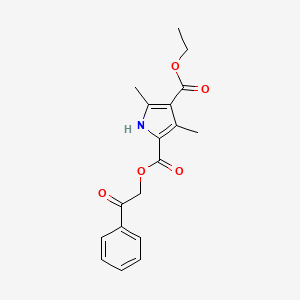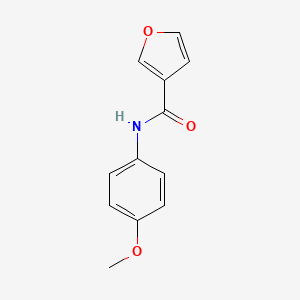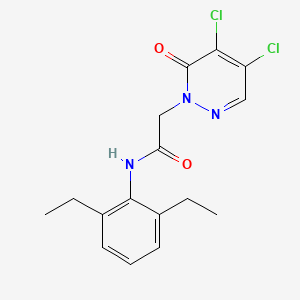
4-O-ethyl 2-O-phenacyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EPC-K1 is a pyrrole-based compound that has been synthesized for its potential use in cancer therapy. It has been shown to exhibit cytotoxic activity against cancer cells in vitro and in vivo. EPC-K1 is a promising candidate for further development as an anticancer drug due to its unique chemical structure and potential mechanism of action.
作用機序
The mechanism of action of EPC-K1 is not fully understood. However, it has been suggested that EPC-K1 may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II can lead to DNA damage and cell death. EPC-K1 may also induce apoptosis through other pathways, such as the activation of caspases, which are enzymes that play a role in programmed cell death.
Biochemical and Physiological Effects
EPC-K1 has been shown to have several biochemical and physiological effects. It can induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. EPC-K1 has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis. Furthermore, EPC-K1 has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
実験室実験の利点と制限
One advantage of EPC-K1 is its unique chemical structure, which may allow for the development of novel anticancer drugs. Furthermore, EPC-K1 has been shown to exhibit cytotoxic activity against several cancer cell lines, indicating its potential as a broad-spectrum anticancer agent. However, one limitation of EPC-K1 is its low solubility in water, which may make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of EPC-K1. One direction is the optimization of the synthesis method to produce higher yields of pure EPC-K1. Another direction is the elucidation of the mechanism of action of EPC-K1, which may provide insights into the development of novel anticancer drugs. Furthermore, future studies could investigate the potential of EPC-K1 as a combination therapy with other anticancer drugs. Finally, future studies could investigate the potential of EPC-K1 for the treatment of other diseases, such as inflammatory disorders or infectious diseases.
合成法
The synthesis of EPC-K1 involves several steps, including the reaction of 3,5-dimethylpyrrole-2,4-dicarboxylic acid with ethyl chloroformate to form the ethyl ester. This is followed by the reaction of the ethyl ester with phenacyl bromide to form the phenacyl ester. Finally, the phenacyl ester is reacted with sodium methoxide to form EPC-K1. The synthesis method has been optimized to produce high yields of pure EPC-K1.
科学的研究の応用
EPC-K1 has been the subject of scientific research due to its potential as an anticancer drug. It has been shown to exhibit cytotoxic activity against several cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown that EPC-K1 can inhibit tumor growth in mice. Furthermore, EPC-K1 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
4-O-ethyl 2-O-phenacyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-4-23-17(21)15-11(2)16(19-12(15)3)18(22)24-10-14(20)13-8-6-5-7-9-13/h5-9,19H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBMWKYFGUSFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OCC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-ethyl 2-O-phenacyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7480322.png)

![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate](/img/structure/B7480329.png)
![N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B7480342.png)
![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7480350.png)
![3-[(5-Chloro-2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one](/img/structure/B7480357.png)
![(2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480362.png)
![6-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one](/img/structure/B7480370.png)


![2-(4-methoxyphenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7480403.png)
![3-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B7480408.png)
![2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480417.png)
